PD-123319 ditrifluoroacetate
PD-123319 ditrifluoroacetate
PD 123319 is a potent, selective AT2 angiotensin II receptor antagonist with IC50 of 34 nM.IC50 Value: 34 nM [1]Target: AT2 angiotensin II receptorin vitro: PD 123,319 (79), one of the most potent compounds, has an IC50 of 34 nM. [1]. In radioligand binding competition experiments, approximately 25% of the specific binding sites labeled by 125I-[Sar1]Ang II were inhibited by low concentrations of PD 123319 (0.1 to 10 nM), whereas the AT2 antagonist CGP 42112A was inactive at concentrations less than 0.1 microM [2].in vivo: PD 123319 did not influence baseline CBF, but resulted in a minor BP decrease (10 control and 10 treated rats) [3]. Sixteen normal subjects aged 29.9+/-13.8 years (range 18-30 years) received an intravenous infusion of PD 123319 (10 mcg/minute for 5 minutes) and placebo, separated by one week. Haemodynamics (cardiac index, stroke index and systemic vascular resistance) were measured non-invasively using a BioZ.com thoracic impedance detection system. Blood pressure was measured from an arm cuff using oscillometry [4].Toxicity: Losartan and PD-123319 each increased vascular renin distribution in both kidneys. Late losartan treatment had no effect on any of the parameters in either kidney, and PD-123319 had no effect on either kidney [5].Clinical trial:
Brand Name:
Vulcanchem
CAS No.:
130663-39-7
VCID:
VC0002472
InChI:
InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)
SMILES:
CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C
Molecular Formula:
C₃₁H₃₂N₄O₃.2CF₃CO₂H
Molecular Weight:
508.6 g/mol
PD-123319 ditrifluoroacetate
CAS No.: 130663-39-7
Inhibitors
VCID: VC0002472
Molecular Formula: C₃₁H₃₂N₄O₃.2CF₃CO₂H
Molecular Weight: 508.6 g/mol
CAS No. | 130663-39-7 |
---|---|
Product Name | PD-123319 ditrifluoroacetate |
Molecular Formula | C₃₁H₃₂N₄O₃.2CF₃CO₂H |
Molecular Weight | 508.6 g/mol |
IUPAC Name | 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) |
Standard InChIKey | GPKQIEZLHVGJQH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C |
Description | PD 123319 is a potent, selective AT2 angiotensin II receptor antagonist with IC50 of 34 nM.IC50 Value: 34 nM [1]Target: AT2 angiotensin II receptorin vitro: PD 123,319 (79), one of the most potent compounds, has an IC50 of 34 nM. [1]. In radioligand binding competition experiments, approximately 25% of the specific binding sites labeled by 125I-[Sar1]Ang II were inhibited by low concentrations of PD 123319 (0.1 to 10 nM), whereas the AT2 antagonist CGP 42112A was inactive at concentrations less than 0.1 microM [2].in vivo: PD 123319 did not influence baseline CBF, but resulted in a minor BP decrease (10 control and 10 treated rats) [3]. Sixteen normal subjects aged 29.9+/-13.8 years (range 18-30 years) received an intravenous infusion of PD 123319 (10 mcg/minute for 5 minutes) and placebo, separated by one week. Haemodynamics (cardiac index, stroke index and systemic vascular resistance) were measured non-invasively using a BioZ.com thoracic impedance detection system. Blood pressure was measured from an arm cuff using oscillometry [4].Toxicity: Losartan and PD-123319 each increased vascular renin distribution in both kidneys. Late losartan treatment had no effect on any of the parameters in either kidney, and PD-123319 had no effect on either kidney [5].Clinical trial: |
Synonyms | 1-((4-(Dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid EMA200 PD 123319 PD-123319 PD123319 |
Reference | [1]. Blankley CJ, et al. Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. J Med Chem. 1991 Nov;34(11):3248-60. [2]. Zhou J, et al. A novel angiotensin receptor subtype in rat mesangium. Coupling to adenylyl cyclase. Hypertension. 1993 Jun;21(6 Pt 2):1035-8. [3]. Estrup TM, et al. No effect of angiotensin II AT(2)-receptor antagonist PD 123319 on cerebral blood flow autoregulation. J Renin Angiotensin Aldosterone Syst. 2001 Sep;2(3):188-92. [4]. Brillante DG, et al. Effects of intravenous PD 123319 on haemodynamic and arterial stiffness indices in healthy volunteers. J Renin Angiotensin Aldosterone Syst. 2005 Sep;6(2):102-6. [5]. Coleman CM, et al. Angiotensin AT1-receptor inhibition exacerbates renal injury resulting from partial unilateral ureteral obstruction in the neonatal rat. Am J Physiol Renal Physiol. 2007 Jul;293(1):F262-8. |
PubChem Compound | 4701 |
Last Modified | Nov 11 2021 |
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